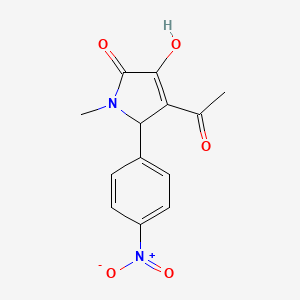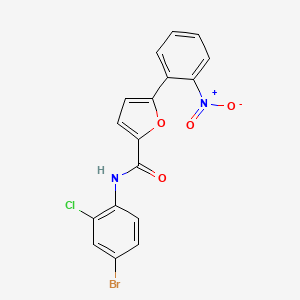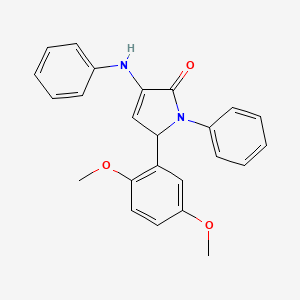![molecular formula C21H19N3O4S B5124926 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, also known as PPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPT belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). SERMs have the ability to selectively bind to estrogen receptors and modulate their activity. PPT has been shown to have a high affinity for the estrogen receptor beta (ERβ), which makes it a promising candidate for research in a variety of fields.
Mecanismo De Acción
The mechanism of action of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its binding to the estrogen receptor beta (ERβ). This compound has been shown to selectively bind to ERβ and modulate its activity. This results in a variety of downstream effects, including changes in gene expression and signaling pathways. This compound has also been shown to have effects on other receptors and signaling pathways, including the aryl hydrocarbon receptor (AhR) and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory effects in a variety of cell types. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have effects on bone metabolism and may be useful in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is its high affinity for the estrogen receptor beta (ERβ), which makes it a useful tool for studying the effects of ERβ modulation in a variety of cell types. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. One limitation of this compound is its selectivity for ERβ, which may limit its usefulness in certain applications. In addition, this compound has been shown to have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases and other conditions. This compound may also be useful in the development of new treatments for cancer and other diseases. Finally, further research is needed to better understand the mechanisms of action of this compound and its effects on different cell types and signaling pathways.
Métodos De Síntesis
The synthesis of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves several steps, including the reaction of 4-propoxyaniline with thiosemicarbazide to form 5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one in the presence of a base to form this compound. The synthesis of this compound has been optimized in recent years to improve yields and reduce the use of hazardous reagents.
Aplicaciones Científicas De Investigación
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on different cell types, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-methoxy-3-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-10-27-15-6-4-14(5-7-15)22-21-24-23-19(29-21)17-12-13-11-16(26-2)8-9-18(13)28-20(17)25/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVYDRPHFQNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)

![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)